(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a pyridine ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 3-position of the prop-2-enamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 4-methylpyridine and 3-nitrobenzaldehyde, undergo a condensation reaction in the presence of a base like sodium hydroxide to form the enamine intermediate.
Amidation: The enamine intermediate is then reacted with an appropriate amide source, such as acetic anhydride, under acidic or basic conditions to form the final enamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the enamide can be hydrogenated to form a saturated amide.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
Reduction of Nitro Group: Formation of (E)-N-(4-methylpyridin-2-yl)-3-(3-aminophenyl)prop-2-enamide.
Hydrogenation of Double Bond: Formation of N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)propionamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-methylpyridin-2-yl)-3-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-N-(4-chloropyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide: Substitution of the methyl group with a chlorine atom, which could influence its chemical properties and applications.
Uniqueness
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-7-8-16-14(9-11)17-15(19)6-5-12-3-2-4-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUCZUUHSZEIU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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